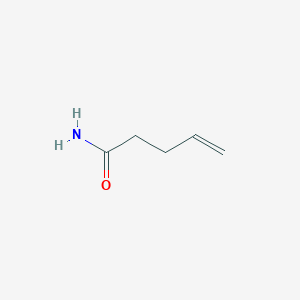

Pent-4-enamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFGVGYKHMQZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473353 | |

| Record name | 4-Pentenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-94-4 | |

| Record name | 4-Pentenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-4-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pent-4-enamide

For Researchers, Scientists, and Drug Development Professionals

Pent-4-enamide, a versatile chemical compound, holds significance as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both an amide functional group and a terminal double bond, imparts a range of chemical reactivities that make it a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visualizations to support research and development efforts.

Physical Properties

The physical characteristics of this compound have been determined through various experimental and computational methods. These properties are essential for its handling, storage, and application in synthetic procedures.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [1][2][3][4][5] |

| Molecular Weight | 99.13 g/mol | [1][3][4] |

| Appearance | Colorless liquid with a pungent odor | [3] |

| Melting Point | 105-106 °C | |

| Boiling Point | 230.4°C at 760 mmHg | [3][6] |

| Density | 0.926 g/cm³ | [3][6] |

| Refractive Index | 1.445 | [3][6] |

| Flash Point | 93.1°C | [3][6] |

| Vapor Pressure | 0.0661 mmHg at 25°C | [3] |

| Solubility | Soluble in water and organic solvents.[3] Estimated at 5-15 mg/mL in aqueous media at 25°C.[1] | [1][3] |

Chemical and Computational Properties

The chemical and computational properties of this compound provide insights into its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 6852-94-4 | [1][3][4] |

| SMILES | C=CCCC(=O)N | [1][4] |

| InChI Key | DVFGVGYKHMQZJC-UHFFFAOYSA-N | [1][4] |

| XLogP3-AA | 0.2 | [4] |

| LogP | 1.58 | [1] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 43.1 Ų | [4][5] |

| Complexity | 78.1 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The vinyl protons adjacent to the double bond show characteristic chemical shifts. For derivatives like N-(4-methoxyphenyl)this compound, these protons resonate between δ 5.85–5.91 ppm (multiplet, 1H) and δ 5.04–5.14 ppm (multiplet, 2H).[1]

-

¹³C NMR : The carbonyl carbon of the amide group typically appears around δ 169–171 ppm.[1]

-

Chemical Reactivity and Synthesis

This compound's reactivity is characterized by its amide and terminal alkene functionalities.[1]

Key Reactions:

-

Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield pent-4-enoic acid and ammonia (B1221849).[1] Hydrolysis is slow under acidic conditions (pH 2-3) but proceeds at moderate rates in basic conditions (pH 9-12).[1]

-

Addition Reactions : The terminal double bond can undergo various addition reactions.[1] For instance, it can react with hydrogen halides.[1]

-

C–N Bond Formation : this compound can react with electrophiles in the presence of catalysts, such as palladium/copper, to form new C–N bonds.[1]

-

Cyclization : The compound exhibits notable cyclization regioselectivity in amidyl radical reactions.[1]

Synthesis Methods:

Several synthetic routes can be employed to produce this compound:

-

Direct Amidation : This involves the reaction of pent-4-enoic acid with ammonia or an amine under dehydrating conditions.[1]

-

Alkene Hydroamidation : Transition metal catalysts can be used to synthesize this compound from an alkene and an amine in the presence of water.[1]

-

Reduction of Nitriles : Pent-4-enenitrile can be reduced using agents like lithium aluminum hydride to form this compound.[1]

Experimental Protocols

While specific, detailed experimental protocols from the literature are proprietary, the general methodologies for the synthesis of this compound can be outlined.

General Protocol for Direct Amidation:

-

Activation of Carboxylic Acid : Pent-4-enoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added, and the mixture is stirred at 0°C.

-

Amine Addition : A solution of ammonia or the desired amine in the same solvent is added dropwise to the activated carboxylic acid mixture.

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

Workup and Purification : The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct. The filtrate is washed sequentially with a weak acid solution, a weak base solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via the direct amidation route.

Caption: Generalized workflow for the synthesis of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

References

Pent-4-enamide (CAS: 6852-94-4): A Technical Guide for Synthetic Applications

This document provides a comprehensive technical overview of Pent-4-enamide (CAS: 6852-94-4), a versatile bifunctional molecule of interest to researchers in organic synthesis, materials science, and drug development. Its structure, featuring both a terminal alkene and a primary amide, offers dual reactivity for a variety of chemical transformations.

Chemical Identity and Properties

This compound, also known as 4-pentenamide, is an organic compound with the molecular formula C₅H₉NO.[1][2] It is characterized as a colorless liquid with a pungent odor, soluble in water and other organic solvents.[1] The molecule's moderate polarity stems from the hydrogen-bonding capability of the amide group, while the pentene backbone provides hydrophobic character.[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6852-94-4 | [1][2][3] |

| Molecular Formula | C₅H₉NO | [1][2][3] |

| Molecular Weight | 99.13 g/mol | [1][2][4] |

| Boiling Point | 230.4 °C at 760 mmHg | [1] |

| Density | 0.926 g/cm³ | [1] |

| Flash Point | 93.1 °C | [1] |

| Refractive Index | 1.445 | [1] |

| Aqueous Solubility | 5-15 mg/mL (estimated at 25 °C) | [5] |

| Appearance | Colorless liquid | [1] |

| Canonical SMILES | C=CCCC(=O)N | [2] |

| InChI Key | DVFGVGYKHMQZJC-UHFFFAOYSA-N | [2] |

Thermodynamic Data

Estimated thermodynamic parameters highlight the molecule's stability and energy characteristics. The compound is thermally stable under standard laboratory conditions up to approximately 150°C, with decomposition occurring above 200°C.[5]

| Property | Estimated Value | Reference(s) |

| Heat of Formation (ΔHf°) | -45 to -50 kcal/mol | [5] |

| Standard Entropy (S°) | 80-85 cal/mol·K | [5] |

| Heat Capacity (Cp) | 25-30 cal/mol·K | [5] |

Synthesis of this compound

This compound can be synthesized through several established routes. The choice of method depends on the available starting materials, scale, and desired purity.

dot

Caption: Key synthetic pathways to this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis from Pent-4-enoic Acid via the Acyl Chloride

This two-step method is reliable and generally high-yielding. It involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by aminolysis.

Step 1: Preparation of Pent-4-enoyl Chloride

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet trap (for HCl and SO₂), place Pent-4-enoic acid.

-

Add thionyl chloride (SOCl₂) (approx. 2.0-3.0 equivalents) dropwise.[6] The reaction can be run neat or in an inert solvent like dichloromethane (B109758) (DCM).

-

Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) if using oxalyl chloride instead of thionyl chloride.[6]

-

Stir the mixture at room temperature until the initial vigorous gas evolution subsides, then heat to reflux (approx. 70-80°C for SOCl₂) for 1-3 hours until gas evolution ceases completely.[6]

-

Cool the mixture to room temperature. Remove excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude Pent-4-enoyl chloride can be purified by fractional distillation under vacuum (boiling point ~125°C).[2][7]

Step 2: Aminolysis of Pent-4-enoyl Chloride

-

Cool a concentrated aqueous solution of ammonia (B1221849) in an ice bath.

-

Slowly add the prepared Pent-4-enoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and violent, producing a white smoke of ammonium (B1175870) chloride and the amide product.[8][9]

-

Two equivalents of ammonia are required: one as the nucleophile and one to neutralize the HCl byproduct.[9]

-

After the addition is complete, the resulting white solid can be collected by filtration.

-

The product, this compound, can be separated from ammonium chloride by extraction with an appropriate organic solvent and purified further by recrystallization or chromatography.

Protocol 2.1.2: Synthesis by Partial Hydrolysis of Pent-4-enenitrile

This method requires careful control to prevent the complete hydrolysis of the nitrile to the carboxylic acid. Using an alkaline hydrogen peroxide solution is a mild and effective technique.[5]

-

Dissolve Pent-4-enenitrile in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by the portion-wise addition of hydrogen peroxide (H₂O₂), keeping the temperature controlled with an ice bath.

-

Stir the reaction mixture at a low to ambient temperature and monitor its progress by TLC or GC. The reaction should be stopped once the starting nitrile has been consumed to avoid over-hydrolysis.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield crude this compound, which can be purified by distillation or chromatography.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable building block. The terminal alkene can undergo addition reactions and polymerization, while the amide group can participate in hydrolysis, condensation, and cyclization reactions.[3][5]

dot

Caption: Characteristic reactions of this compound.

Key Reactions and Protocols

3.1.1 Radical Cyclization (5-exo-trig)

A notable reaction of this compound and its N-substituted derivatives is the intramolecular radical cyclization. Studies show that pent-4-enamidyl radicals preferentially undergo a 5-exo-trig cyclization to form five-membered γ-lactam rings over a 6-endo cyclization.[5] This regioselectivity is a powerful tool for synthesizing substituted pyrrolidinone scaffolds, which are common in pharmaceuticals.[10]

General Protocol for Radical Cyclization:

-

Dissolve the N-substituted this compound substrate in a degassed solvent (e.g., CH₂Cl₂).

-

Add a catalyst system, such as a copper(I) or silver(I) salt (e.g., AgNO₃), which facilitates the generation of the amidyl radical.[10]

-

Introduce a radical initiator or oxidant (e.g., Selectfluor® for aminofluorination) to initiate the process.[10]

-

Stir the reaction at the appropriate temperature (often mild to ambient) under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, the reaction is worked up by quenching, extraction, and purification by column chromatography to isolate the functionalized γ-lactam product.

3.1.2 Other Reactions

-

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield pent-4-enoic acid and ammonia.[5]

-

Addition Reactions: The terminal double bond readily participates in addition reactions with reagents like hydrogen halides (HX) to form halogenated derivatives.[5]

-

C-N Bond Formation: The amide nitrogen can react with electrophiles in catalyzed coupling reactions.[5]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules.[1][3]

-

Pharmaceuticals and Agrochemicals: It is a building block for creating heterocyclic structures like γ-lactams, which are prevalent in bioactive compounds.[5][10]

-

Materials Science: The presence of the reactive alkene allows for its use in polymer chemistry to develop novel materials and coatings.[1][5]

-

Catalysis: Derivatives of this compound have been investigated as ligands in transition metal catalysis to improve reaction efficiency and selectivity.[5]

dot

Caption: Relationship between functional groups and applications.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Hazard Statements:

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Note on Biological Signaling Pathways: Based on current literature, this compound is primarily utilized as a synthetic intermediate and building block in chemical synthesis. It is not recognized as a direct participant in biological signaling pathways.

References

- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-戊烯酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Molecular structure and formula of Pent-4-enamide.

An In-depth Technical Guide to Pent-4-enamide: Molecular Structure, Properties, and Applications

Abstract

This compound is a versatile bifunctional organic compound featuring both a terminal alkene and a primary amide group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic routes, and chemical reactivity. It also explores its predicted pharmacokinetic profile and applications relevant to drug development professionals, supported by spectroscopic data and detailed experimental protocols.

Molecular Identity and Structure

This compound, also known as 4-pentenamide, is an aliphatic amide derived from pent-4-enoic acid.[1][2] Its chemical identity is defined by the molecular formula C₅H₉NO. The structure incorporates a five-carbon chain with a terminal carbon-carbon double bond (a vinyl group) and a primary amide functional group (-CONH₂) at the opposite end.[1] This combination of a nucleophilic amide and a reactive alkene allows for a wide range of chemical transformations.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are dictated by its molecular structure, which allows for hydrogen bonding via the amide group and exhibits moderate polarity.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 99.13 g/mol | [1][2][3] |

| Density | 0.926 g/cm³ | [2] |

| Boiling Point | 230.4°C at 760 mmHg | [2] |

| Flash Point | 93.1°C | [2] |

| Aqueous Solubility | 5-15 mg/mL (estimated at 25°C) | [1] |

| LogP (Predicted) | 1.58 | [1] |

| Polar Surface Area | 44.08 Ų | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Technique | Observation | Characteristic Peaks/Shifts |

| ¹H NMR | Vinyl Protons | δ 5.85–5.91 ppm (m, 1H), δ 5.04–5.14 ppm (m, 2H) |

| ¹³C NMR | Carbonyl Carbon | δ 169–171 ppm |

| IR Spectroscopy | Amide I (C=O stretch) | ~1650 cm⁻¹ |

| IR Spectroscopy | N-H Stretch | 3300–3500 cm⁻¹ |

These characteristic values, particularly the distinct signals for the vinyl protons and the carbonyl carbon, are essential for confirming the successful synthesis of the molecule.[1]

Synthesis and Chemical Reactivity

This compound's bifunctional nature underpins its utility as a synthetic intermediate.

Synthetic Pathways

Several methods are employed for the synthesis of this compound:

-

Direct Amidation : The most common route involves the reaction of pent-4-enoic acid with ammonia (B1221849) or an amine source, typically facilitated by a dehydrating agent or coupling reagent.[1]

-

Alkene Hydroamidation : Transition metal catalysts can be used to achieve the hydroamidation of alkenes, providing an alternative pathway.[1]

-

Reduction of Nitriles : Pent-4-enenitrile can be reduced using agents like lithium aluminum hydride to yield this compound.[1]

Chemical Reactivity

The reactivity of this compound is characterized by reactions involving its two functional groups:

-

Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield pent-4-enoic acid and ammonia.[1]

-

Addition Reactions : The terminal double bond readily participates in addition reactions, such as halogenation or hydrohalogenation.[1]

-

C–N Bond Formation : It serves as a substrate in catalytic coupling reactions (e.g., palladium/copper-catalyzed) to form more complex molecular architectures.[1]

-

Cyclization : The molecule can undergo amidyl radical cyclization, a key reaction in the synthesis of heterocyclic compounds.[1]

Applications in Research and Drug Development

This compound and its derivatives are significant in several scientific domains.

-

Synthetic Intermediates : They are foundational building blocks for synthesizing a range of pharmaceuticals and agrochemicals.[1][2]

-

Materials Science : The reactive vinyl group allows for its use in polymer chemistry to develop new materials.[1]

-

Catalysis : Derivatives of this compound have been investigated as ligands in catalytic processes to improve reaction selectivity and efficiency.[1]

Relevance to Drug Development

Computational modeling provides insights into the potential pharmacokinetic properties of this compound, making it an interesting scaffold for drug design.

-

Drug-Likeness : Its molecular properties, including a molecular weight of 99.13 g/mol and a LogP of 1.58, align with Lipinski's Rule of Five, suggesting potential for good oral absorption.[1]

-

Metabolism Prediction : The structure is susceptible to standard Phase I metabolic transformations, such as hydroxylation of the alkyl chain or hydrolysis of the amide bond.[1] Importantly, it is predicted to have minimal potential for drug-drug interactions mediated by cytochrome P450 inhibition.[1]

-

Distribution : Modeling predicts limited penetration across the blood-brain barrier, which can be a desirable trait for peripherally acting drugs.[1]

Experimental Protocols

The following section provides a representative methodology for a key synthesis of this compound.

Protocol: Synthesis of this compound via Direct Amidation

Principle: This protocol describes the conversion of pent-4-enoic acid to this compound using a carbodiimide (B86325) coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source. This method is a standard laboratory procedure for amide bond formation.

Materials:

-

Pent-4-enoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Methodology:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-enoic acid (1.0 eq.) in anhydrous DCM.

-

Activation : Cool the solution to 0°C using an ice bath. Add the coupling agent (e.g., DCC, 1.1 eq.) to the solution and stir for 15-20 minutes to form the activated ester intermediate.

-

Amine Addition : In a separate flask, prepare a solution of ammonium chloride (1.2 eq.) and a non-nucleophilic base such as TEA (1.5 eq.) in DCM. Add this solution dropwise to the activated carboxylic acid solution at 0°C.

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used). Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the reference data provided in Section 2.2.

Conclusion

This compound is a compound of significant interest to researchers and drug developers. Its dual functionality provides a platform for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules. With a favorable predicted pharmacokinetic profile and established roles in catalysis and materials science, this compound will continue to be a relevant building block in chemical and pharmaceutical research.

References

Spectroscopic Data and Analysis of Pent-4-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pent-4-enamide (C₅H₉NO), a valuable building block in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.85 - 5.75 | ddt | 1H | J = 17.0, 10.2, 6.8 | H-4 |

| 5.60 | br s | 1H | - | NHₐ |

| 5.45 | br s | 1H | - | NHₑ |

| 5.08 - 4.98 | m | 2H | - | H-5 |

| 2.35 | q | 2H | J = 7.4 | H-3 |

| 2.25 | t | 2H | J = 7.4 | H-2 |

Note: The amide protons (NHₐ and NHₑ) are represented as two broad singlets due to restricted rotation around the C-N bond, leading to chemical non-equivalence. Their chemical shifts can be highly dependent on concentration and solvent.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| 174.5 | C-1 (C=O) |

| 137.2 | C-4 |

| 115.6 | C-5 |

| 34.8 | C-2 |

| 28.7 | C-3 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |

| 3080 | Medium | =C-H Stretch (Vinyl) |

| 2940 | Medium | C-H Stretch (Alkyl) |

| 1680 - 1640 | Strong | C=O Stretch (Amide I)[1] |

| 1645 | Medium | C=C Stretch (Alkene) |

| 1620 | Medium | N-H Bend (Amide II) |

| 995, 915 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance (%) | Assignment |

| 99 | 45 | [M]⁺ (Molecular Ion) |

| 84 | 15 | [M - NH₃]⁺ |

| 71 | 30 | [M - CO]⁺ |

| 58 | 100 | [CH₂=CHCH₂CO]⁺ (McLafferty Rearrangement) |

| 44 | 85 | [CONH₂]⁺ |

| 41 | 60 | [C₃H₅]⁺ (Allyl Cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the salt plates in the spectrometer's beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Key Synthesis Routes of Pent-4-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing Pent-4-enamide, a valuable unsaturated amide intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details several key synthesis routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory application and scale-up considerations.

Synthesis via Acyl Chloride Intermediate

A reliable and widely applicable method for the synthesis of this compound proceeds through the formation of a pent-4-enoyl chloride intermediate from pent-4-enoic acid. This activated carboxylic acid derivative readily reacts with ammonia (B1221849) to yield the desired amide.

Experimental Protocol

Step 1: Synthesis of Pent-4-enoyl Chloride

A solution of pent-4-enoic acid in a suitable anhydrous solvent, such as dichloromethane, is treated with an excess of a chlorinating agent like oxalyl chloride or thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction is typically carried out at room temperature and is monitored by the cessation of gas evolution. The volatile byproducts and excess reagent are removed under reduced pressure to yield the crude pent-4-enoyl chloride, which is often used in the subsequent step without further purification.

Step 2: Amidation of Pent-4-enoyl Chloride

The crude pent-4-enoyl chloride is dissolved in an appropriate aprotic solvent and is added dropwise to a cooled, concentrated aqueous solution of ammonia or a solution of ammonia in an organic solvent. The reaction is exothermic and requires careful temperature control. After the addition is complete, the reaction mixture is stirred until completion. The product, this compound, is then isolated through extraction and purified by recrystallization or chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Pent-4-enoic Acid | Generic Method |

| Reagents | Oxalyl Chloride, Ammonia | Generic Method |

| Solvent | Dichloromethane, Water | Generic Method |

| Reaction Temperature | 0-25 °C | Generic Method |

| Typical Yield | >80% (over two steps) | Estimated |

Workflow Diagram

Direct Catalytic Amidation of Pent-4-enoic Acid

The direct conversion of carboxylic acids to amides is an atom-economical approach that avoids the pre-activation of the carboxylic acid. This transformation is typically facilitated by a catalyst that promotes the dehydration of the intermediate ammonium (B1175870) carboxylate salt.

Experimental Protocol

Pent-4-enoic acid and a source of ammonia (such as ammonium chloride with a base, or aqueous ammonia) are heated in a suitable solvent in the presence of a catalyst. A variety of catalysts can be employed, including boric acid derivatives, zirconium compounds, or titanium-based catalysts. The reaction often requires elevated temperatures and the removal of water, which can be achieved by azeotropic distillation with a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Pent-4-enoic Acid | General Catalytic Methods |

| Reagents | Ammonia source, Catalyst | General Catalytic Methods |

| Conditions | Heating, Water removal | General Catalytic Methods |

| Typical Yield | Variable (depends on catalyst) | General Catalytic Methods |

Logical Relationship Diagram

Amidation of a Pent-4-enoate (B1234886) Ester

This compound can also be synthesized from an ester of pent-4-enoic acid, such as methyl pent-4-enoate. This method, known as aminolysis or ester amidation, involves the nucleophilic attack of ammonia on the ester carbonyl group.

Experimental Protocol

Methyl pent-4-enoate is treated with a concentrated solution of ammonia in an alcohol, such as methanol, or with aqueous ammonia. The reaction may be slow at room temperature and often requires heating in a sealed vessel to drive it to completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure, and the resulting this compound is purified.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Methyl Pent-4-enoate | General Ester Amidation |

| Reagent | Ammonia | General Ester Amidation |

| Solvent | Methanol or Water | General Ester Amidation |

| Conditions | Heating in a sealed vessel | General Ester Amidation |

| Typical Yield | Moderate to good | General Ester Amidation |

Synthesis Pathway

Synthesis from 4-Pentenenitrile

The partial hydrolysis of a nitrile offers another route to the corresponding primary amide. For the synthesis of this compound, this involves the controlled hydrolysis of 4-pentenenitrile.

Experimental Protocol

4-Pentenenitrile is subjected to controlled hydrolysis under either acidic or basic conditions. For instance, the nitrile can be treated with a mixture of an acid, such as sulfuric acid or hydrochloric acid, and water at a controlled temperature. Alternatively, basic hydrolysis can be achieved using hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction conditions must be carefully managed to prevent over-hydrolysis to the carboxylic acid. The Radziszewski reaction, which involves the reaction of a nitrile with hydrogen peroxide in an alkaline aqueous solution, is a specific method for this transformation. Upon completion, the pH of the reaction mixture is adjusted, and the this compound is extracted and purified.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Pentenenitrile | General Nitrile Hydrolysis |

| Reagents | Acid/Water or H₂O₂/Base | General Nitrile Hydrolysis |

| Conditions | Controlled temperature | General Nitrile Hydrolysis |

| Typical Yield | Variable, depends on conditions | General Nitrile Hydrolysis |

Transformation Diagram

Summary and Comparison of Synthesis Routes

| Synthesis Route | Key Advantages | Key Disadvantages |

| Via Acyl Chloride | High yields, reliable, well-established. | Use of hazardous reagents (e.g., oxalyl chloride), generation of acidic byproducts. |

| Direct Catalytic Amidation | Atom-economical, environmentally friendly. | May require high temperatures, catalyst can be expensive, water removal necessary. |

| From Ester | Milder conditions than acyl chloride route. | Can be slow, may require elevated pressure. |

| From Nitrile | Utilizes a different starting material functionality. | Risk of over-hydrolysis to the carboxylic acid, requires careful control of reaction conditions. |

This guide provides a foundational understanding of the key synthetic pathways to this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of production, and the laboratory equipment at hand. For process optimization and scale-up, further investigation into specific catalysts and reaction conditions for the direct amidation and nitrile hydrolysis routes is recommended.

An In-depth Technical Guide to Common Derivatives of Pent-4-enamide and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common derivatives of Pent-4-enamide, a versatile building block in organic synthesis and drug discovery. The document details their physicochemical properties, synthesis methodologies, and biological activities, with a focus on their potential applications in pharmaceutical and agrochemical research.

Introduction to this compound

This compound, also known as 4-pentenamide, is an organic compound featuring a terminal vinyl group and a primary amide functionality.[1] This unique combination of reactive sites makes it a valuable precursor for the synthesis of a diverse range of derivatives. The presence of the amide group allows for various substitution patterns on the nitrogen atom, leading to a wide array of N-alkyl, N-aryl, and N-heterocyclic derivatives. The terminal alkene is amenable to a variety of addition and cross-coupling reactions, further expanding the chemical space accessible from this scaffold.

Physicochemical Properties of this compound and its Derivatives

The physical and chemical properties of this compound derivatives are significantly influenced by the nature of the substituent on the amide nitrogen. A summary of key properties for the parent compound and some of its common derivatives is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | C₅H₉NO | 99.13 | 230.4 at 760 mmHg[1] | 0.926[1] | 1.445[1] |

| N-Methylthis compound | C₆H₁₁NO | 113.16 | Not available | Not available | Not available |

| N-Ethylthis compound | C₇H₁₃NO | 127.18 | Not available | Not available | Not available |

| N-Allyl-pent-4-enamide | C₈H₁₃NO | 139.20 | Not available | Not available | Not available |

| N-(4-methylphenyl)this compound | C₁₂H₁₅NO | 189.25 | Not available | Not available | Not available |

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives can be achieved through several established synthetic routes. The most common approach involves the acylation of a primary or secondary amine with Pent-4-enoyl chloride or an activated form of Pent-4-enoic acid.

General Experimental Protocol: Amide Formation from Acyl Chloride

This protocol describes a general procedure for the synthesis of N-substituted Pent-4-enamides from Pent-4-enoyl chloride and a corresponding amine.

Materials:

-

Pent-4-enoyl chloride

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq.) to the solution.

-

Slowly add Pent-4-enoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Caption: General experimental workflow for the synthesis of N-substituted Pent-4-enamides.

Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, primarily owing to the reactivity of the amide and vinyl moieties. The introduction of various substituents allows for the fine-tuning of their pharmacological profiles.

Antifungal Activity

Unsaturated amides have shown promise as antifungal agents. One of the proposed mechanisms of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.

Caption: Proposed mechanism of antifungal activity via inhibition of the ergosterol biosynthesis pathway.

Enzyme Inhibition

The amide functionality is a common feature in many enzyme inhibitors. N-substituted this compound derivatives can be designed to target specific enzyme active sites. For instance, the introduction of appropriate aromatic or heterocyclic moieties can lead to the inhibition of kinases, proteases, or other enzymes implicated in various diseases. The vinyl group can also act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents and agrochemicals. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for medicinal chemistry campaigns. Further research into the synthesis of a wider range of derivatives and a more in-depth exploration of their biological mechanisms of action are warranted to fully exploit their potential. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

Solubility characteristics of Pent-4-enamide in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pent-4-enamide (CAS No. 6852-94-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, presenting the available data, and detailing a robust experimental protocol for determining its solubility in a range of solvents.

Introduction to this compound and its Solubility

This compound is an organic compound with the molecular formula C₅H₉NO. Its structure, featuring both a hydrophilic amide group and a hydrophobic pentenyl chain, dictates its solubility profile.[1][2] The amide functionality allows for hydrogen bonding, which is a key factor in its solubility in polar solvents. Conversely, the non-polar alkyl chain influences its interaction with non-polar solvents. Understanding these solubility characteristics is crucial for its application in synthesis, formulation, and various biological assays.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide array of organic solvents remains largely unpublished. However, an estimated aqueous solubility is available. The following table summarizes the known information and provides a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Water | 25 | 5 - 15 (estimated)[1] | ~ 0.05 - 0.15 | Moderate solubility observed. |

| Ethanol | High solubility reported (qualitative).[1] | |||

| Methanol | High solubility reported (qualitative).[1] | |||

| Acetone | Good solubility reported (qualitative).[1] | |||

| Dichloromethane | Good solubility reported (qualitative).[1] | |||

| Dimethyl Sulfoxide (DMSO) | Good solubility reported (qualitative).[1] |

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a compound. This method is adaptable for various solvents.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (MS) detector, or a UV-Vis Spectrophotometer.

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to the desired constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24 and 48 hours) to confirm that the solubility has reached a plateau.

-

Phase Separation: After the equilibration period, allow the vials to stand at the constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid temperature-induced precipitation, it is crucial to pre-warm the syringe to the experimental temperature. Immediately filter the supernatant through a syringe filter into a clean vial. The filtration step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectroscopy) to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following flowchart illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

This diagram illustrates the relationship between the molecular structure of this compound and its expected solubility in different types of solvents.

Caption: Relationship between this compound's functional groups and solvent polarity.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Pent-4-enamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of Pent-4-enamide. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal properties of this compound for handling, processing, and formulation.

Introduction to this compound

This compound, also known as 4-pentenamide, is an organic compound with the chemical formula C₅H₉NO. It belongs to the class of unsaturated amides, featuring a terminal vinyl group and a primary amide functional group. This unique combination of functional groups makes it a valuable building block in organic synthesis and a subject of interest in materials science and pharmaceutical development. Understanding its thermal behavior is crucial for ensuring its stability during storage, chemical reactions, and the manufacturing of final products.

Thermal Stability Profile

This compound exhibits moderate thermal stability. General literature suggests that the compound is stable under standard laboratory conditions up to approximately 150°C. Decomposition processes are reported to commence at temperatures exceeding 200°C. However, detailed quantitative data from specific thermal analyses such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not extensively available in publicly accessible literature. To provide a comprehensive understanding, this guide outlines the expected thermal behavior based on the known properties of similar unsaturated amides and presents standardized experimental protocols for its characterization.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Expected TGA Profile for this compound:

A typical TGA curve for an unsaturated amide like this compound would likely exhibit a single-step or multi-step decomposition process. The initial weight loss, if any, below 150°C could be attributed to the evaporation of residual solvents or moisture. The primary decomposition is expected to occur in the range of 200°C to 400°C.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | The temperature at which the rate of weight loss is maximum. |

| Percent Weight Loss (Main Decomposition) | 70 - 90 % | The percentage of mass lost during the primary decomposition step. |

| Residue at 600°C | < 10 % | The remaining mass, likely char or carbonaceous material. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition.

Expected DSC Profile for this compound:

The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. Following the melting, an exothermic event may be observed at higher temperatures, indicating the onset of decomposition.

Table 2: Hypothetical DSC Data for this compound

| Parameter | Expected Value Range | Description |

| Melting Point (Tm) | 80 - 120 °C | The temperature at which the solid phase transitions to a liquid. |

| Enthalpy of Fusion (ΔHf) | 20 - 40 kJ/mol | The heat absorbed during the melting process. |

| Onset of Decomposition (Exotherm) | > 200 °C | The temperature at which decomposition-related heat release begins. |

Decomposition Pathway and Products

The thermal decomposition of unsaturated amides can proceed through various complex pathways. For this compound, the presence of both the amide group and the terminal double bond suggests potential for intramolecular cyclization, polymerization, and fragmentation reactions upon heating.

Potential Decomposition Mechanisms:

-

Cyclization: Intramolecular radical cyclization initiated by the homolytic cleavage of a C-H bond adjacent to the amide or the double bond could lead to the formation of five- or six-membered lactams.

-

Deamination and Decarbonylation: At higher temperatures, cleavage of the amide bond can lead to the release of ammonia (B1221849) (NH₃) and carbon monoxide (CO), resulting in the formation of various hydrocarbon fragments.

-

Polymerization: The vinyl group can undergo radical polymerization, leading to the formation of polymeric materials.

Anticipated Decomposition Products:

Analysis of the evolved gases during thermal decomposition, typically performed using hyphenated techniques like TGA-MS or Py-GC-MS, would be necessary to identify the specific products. Based on the structure of this compound, the following decomposition products could be anticipated:

-

Small Molecules: Ammonia (NH₃), water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂).

-

Hydrocarbons: Alkenes and alkanes resulting from the fragmentation of the pentenyl chain.

-

Nitrogen-containing compounds: Nitriles, amines, and various heterocyclic compounds.

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of this compound, the following standardized experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, peak decomposition temperature, and percentage weight loss for each decomposition step from the TGA and its first derivative (DTG) curves.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Identify any exothermic events corresponding to decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600°C (or a series of temperatures to study the evolution of products).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a high temperature (e.g., 300°C) to separate the pyrolysis products.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the comprehensive thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers and professionals in drug development. While specific experimental data for this compound is not widely published, the provided information on expected thermal behavior and detailed experimental protocols offers a robust framework for its characterization. The inherent reactivity of the vinyl and amide functional groups suggests a complex decomposition pathway that warrants further investigation using the hyphenated analytical techniques outlined. A thorough understanding of these thermal properties is paramount for the safe and effective application of this compound in its various scientific and industrial uses.

Electronic properties and molecular orbital analysis of Pent-4-enamide.

An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of Pent-4-enamide

Introduction

This compound (C₅H₉NO) is an organic compound featuring both a terminal alkene and a primary amide functional group.[1] This unique bifunctional structure makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The interplay between the electron-rich double bond and the resonance-stabilized amide group gives rise to distinct electronic properties that govern its reactivity and potential biological interactions. This guide provides a detailed examination of the electronic structure and molecular orbitals of this compound, leveraging computational and experimental data to offer insights for researchers and drug development professionals.

Methodologies for Structural and Electronic Analysis

The characterization of this compound's electronic and molecular properties relies on a combination of computational modeling and experimental spectroscopic techniques.

Computational Protocols: Density Functional Theory (DFT)

Quantum mechanical calculations are crucial for understanding the electronic landscape of this compound. A widely used method is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for molecular systems.

Typical Protocol:

-

Functional and Basis Set: Calculations are commonly performed using the B3LYP functional with the 6-31G* basis set.[2] This level of theory is effective for optimizing molecular geometry and calculating electronic properties like molecular orbital energies.

-

Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule.

-

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Molecular Orbital Analysis: Post-optimization, analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Mulliken population analysis, and Natural Bond Orbital (NBO) analysis are conducted to probe electron distribution and reactivity.[2]

Experimental Protocols: Spectroscopic Elucidation

Experimental techniques provide physical validation of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity and chemical environment of atoms. For instance, vinyl protons in derivatives of this compound show characteristic chemical shifts between δ 5.04–5.91 ppm.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of the amide (C=O and N-H stretching) and the alkene (C=C stretching) groups can be confirmed.[2]

Electronic Properties

The electronic properties of this compound have been investigated using DFT calculations, revealing key quantitative insights into its stability and reactivity.[2]

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.0 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 to -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~5.0 to 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[2][3][4] The moderate gap for this compound indicates good stability under ambient conditions.[2] |

| Mulliken Charges | Significant charge separation | The carbonyl carbon carries a partial positive charge (δ+), while the oxygen and nitrogen atoms bear partial negative charges (δ-), influencing intermolecular interactions.[2] |

| Heat of Formation (ΔHf°) | -45 to -50 kcal/mol (est.) | Provides information on the thermodynamic stability of the molecule. |

Molecular Orbital (MO) Analysis

MO theory provides a framework for understanding the distribution of electrons and predicting sites of chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The frontier orbitals, HOMO and LUMO, are central to the chemical reactivity of a molecule.

-

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is primarily localized on the π-orbital of the terminal alkene and the nitrogen lone pair of the amide group.[2] This suggests that these sites are the most susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly composed of the π*-antibonding orbital of the carbonyl group.[2] This indicates that the carbonyl carbon is the most likely site for nucleophilic attack.

Electron Delocalization and Resonance

Natural Bond Orbital (NBO) analysis confirms significant electron delocalization within the amide group.[2] The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which restricts rotation around the C-N bond and contributes to the planar geometry of the amide moiety.[2] This delocalization is a key factor in the molecule's overall stability.

Molecular Structure and Synthesis

The structural features of this compound are foundational to its electronic properties.

This compound can be synthesized via several routes, including:

-

Direct Amidation: The reaction of pent-4-enoic acid with ammonia (B1221849) or an amine.[2]

-

Alkene Hydroamidation: Using transition metal catalysts to react an alkene with an amine.[2]

-

Reduction of Nitriles: The reduction of pent-4-enenitrile.[2]

Conclusion

The electronic architecture of this compound is defined by the synergistic effects of its terminal alkene and amide functionalities. Computational analysis, primarily through DFT, indicates a molecule with moderate stability, evidenced by a HOMO-LUMO gap of approximately 5.0-6.0 eV.[2] The localization of the HOMO on the alkene and amide nitrogen, and the LUMO on the carbonyl group, provides clear predictions for its reactivity towards electrophiles and nucleophiles, respectively. This detailed understanding of its electronic properties is invaluable for designing new synthetic pathways and for the rational development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pent-4-enamide from Pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pent-4-enamide from pent-4-enoic acid, a valuable intermediate in organic synthesis and drug discovery. Two primary methods are presented: the acyl chloride route and a direct coupling reaction. These protocols are designed to be clear, concise, and reproducible for researchers in chemistry and drug development.

Method 1: Synthesis via Acyl Chloride Intermediate

This classic two-step method involves the initial conversion of pent-4-enoic acid to its more reactive acyl chloride, followed by amidation with an ammonia (B1221849) source. Thionyl chloride (SOCl₂) is a common and effective reagent for the formation of the acyl chloride.[1][2][3]

Experimental Protocol

Step 1: Synthesis of Pent-4-enoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pent-4-enoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude pent-4-enoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a solution of aqueous ammonia (excess, e.g., 10 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or diethyl ether, and cool to 0 °C.

-

Slowly add the crude pent-4-enoyl chloride from Step 1 to the cooled ammonia solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography on silica (B1680970) gel.

Method 2: Direct Amide Coupling

This method utilizes a coupling agent to facilitate the direct formation of the amide bond between pent-4-enoic acid and an ammonia source, avoiding the need to isolate the acyl chloride intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used water-soluble coupling agent that simplifies purification.[4][5]

Experimental Protocol

-

Dissolve pent-4-enoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (0.1 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a source of ammonia, such as ammonium (B1175870) chloride (1.2 eq) and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

| Reagent/Parameter | Method 1: Acyl Chloride | Method 2: Direct Coupling |

| Pent-4-enoic Acid | 1.0 eq | 1.0 eq |

| Amine Source | Aqueous Ammonia (excess) | Ammonium Chloride (1.2 eq) |

| Activating Agent | Thionyl Chloride (1.2 eq) | EDC (1.1 eq) |

| Additive | N/A | HOBt (0.1 eq) |

| Base | N/A | DIPEA (2.5 eq) |

| Solvent | DCM or Diethyl Ether | DCM or DMF |

| Reaction Temperature | 0 °C to Reflux | Room Temperature |

| Reaction Time | 3-4 hours | 12-24 hours |

| Typical Yield | 70-85% | 60-80% |

Visualizations

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Transition Metal-Catalyzed Hydroamidation in Pent-4-enamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pent-4-enamide via transition metal-catalyzed hydroamidation of 1,3-dienes. This atom-economical approach offers a powerful strategy for the construction of valuable unsaturated amide motifs, which are prevalent in pharmaceuticals and bioactive molecules.

Introduction to Hydroamidation for this compound Synthesis

The direct addition of an N-H bond of an amide across a carbon-carbon double or triple bond, known as hydroamidation, has emerged as a highly efficient and atom-economical method for the synthesis of amides. For the specific synthesis of this compound, the hydroamidation of 1,3-butadiene (B125203) with an appropriate amide source represents a direct and convergent route. Various transition metals, including palladium, rhodium, nickel, and cobalt, have been shown to catalyze such transformations, each with unique characteristics in terms of reactivity, selectivity, and substrate scope.[1][2][3]

The general transformation for the synthesis of this compound via hydroamidation of 1,3-butadiene is depicted below:

Caption: General scheme for this compound synthesis.

Catalytic Systems for Hydroamidation of Dienes

Several transition metal catalysts have been successfully employed for the hydroamidation of dienes. The choice of catalyst and ligands is crucial for achieving high yield and selectivity.

| Catalyst System | Metal | Ligand | Key Features | Reference |

| Palladium-based | Pd(0) | Phosphine (B1218219) ligands (e.g., L7, L10) | High regioselectivity for linear products. Good to excellent yields. | [1] |

| Nickel-based | Ni(0) | DPPF | Highly active for hydroamination of dienes with alkylamines. | [2][4] |

| Cobalt-based | Co(I)/Co(II) | Diphosphine ligands (e.g., dppp) | Can favor 1,4- or 1,2-addition products depending on the substrate. | [3][5] |

| Rhodium-based | Rh(I) | Not specified for diene hydroamidation in results | Effective for hydroamination of alkenes. |

Experimental Protocols

The following protocols are representative examples for the synthesis of allylic amides from 1,3-dienes, which can be adapted for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Hydroamidation of 1,3-Butadiene

This protocol is adapted from a general method for the palladium-catalyzed hydroamidation of 1,3-dienes.[1]

Materials:

-

[{Pd(π-cinnamyl)Cl}₂]

-

Ligand L7 or L10 (specific structure to be consulted from the original literature)

-

Amide (e.g., acrylamide (B121943) for this compound synthesis)

-

1,3-Butadiene (condensed)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor [{Pd(π-cinnamyl)Cl}₂] (e.g., 2.5 mol%) and the phosphine ligand (e.g., 6 mol%).

-

Add the amide (1.0 mmol) and a magnetic stir bar.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the anhydrous solvent (e.g., 2 mL).

-

Cool the mixture to a suitable temperature (e.g., -78 °C) and condense 1,3-butadiene (e.g., 1.2-2.0 equivalents) into the reaction vessel.

-

Seal the Schlenk tube and allow it to warm to the reaction temperature (e.g., 60-100 °C).

-

Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent the excess butadiene.

-

Remove the solvent under reduced pressure.

-